2-((Dimethylamino)methyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a quinazoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of a dimethylamino group enhances its pharmacological profile, making it a subject of interest in drug design and development.
The compound can be synthesized from various precursors, particularly through methods involving anthranilic acid derivatives and aldehydes or ketones. Research indicates that quinazolin-4(3H)-one derivatives can be synthesized using green chemistry approaches, such as the use of graphene oxide as a catalyst in aqueous media .
2-((Dimethylamino)methyl)quinazolin-4(3H)-one can be classified under:
The synthesis of 2-((Dimethylamino)methyl)quinazolin-4(3H)-one typically involves:
A common method for synthesizing quinazolinones involves:
The molecular structure of 2-((Dimethylamino)methyl)quinazolin-4(3H)-one features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used for characterization:
2-((Dimethylamino)methyl)quinazolin-4(3H)-one can participate in various chemical reactions:
For example, reactions involving chlorinated compounds can lead to the formation of more complex structures through nucleophilic attack by the dimethylamino group .
The mechanism of action for compounds like 2-((Dimethylamino)methyl)quinazolin-4(3H)-one often involves:
Studies have shown that related quinazolinone derivatives exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions .
2-((Dimethylamino)methyl)quinazolin-4(3H)-one has several applications in scientific research:
Research continues to explore its full potential, particularly in drug discovery and development aimed at treating various diseases .
The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, with documented therapeutic applications spanning over a century. First synthesized in 1895 via decarboxylation of 2-carboxy derivatives, this benzopyrimidinone core gained prominence through Niementowski's landmark 1905 synthesis from anthranilic acid and amides [7]. Naturally occurring quinazolinone alkaloids like vasicine (isolated from Adhatoda vasica in 1888) established early pharmacological significance as bronchodilators [5] [7]. Modern medicinal chemistry exploits this heterocyclic system due to its exceptional structural versatility and capacity for diverse target interactions. Over 200 naturally derived quinazolinone alkaloids have been identified, while synthetic derivatives demonstrate broad bioactivities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects [1] [5] [7]. This historical trajectory underscores the scaffold’s enduring value in drug discovery.
Table 1: Pharmacological Diversity of Quinazolin-4(3H)-one Derivatives
Biological Activity | Representative Derivatives | Key Targets/Mechanisms | References |
---|---|---|---|
Antimicrobial | 2-(Chloromethyl)-3-substituted derivatives | Cell wall synthesis, DNA interaction | [1] [3] |
Antileishmanial | 2-Arylquinazolin-4(3H)-ones | Pteridine reductase 1 (PTR1) inhibition | [2] |
Anticancer | 2-Styrylquinazolinones, Triazoloquinazolines | EGFR/HER2 inhibition, Topoisomerase I inhibition | [5] [7] |
Anti-inflammatory | 2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(aryl)acetamides | COX-2 inhibition | [4] |
Antiviral | 7-Chloro-2-(substituted benzylamino) derivatives | SARS-CoV-2 main protease inhibition | [8] |
2-((Dimethylamino)methyl)quinazolin-4(3H)-one (DMAQ) possesses distinct structural features that enhance its drug-like properties and target selectivity. The dimethylaminomethyl (–CH₂N(CH₃)₂) moiety at the C2 position confers:
Biophysically, DMAQ’s planar quinazolinone core enables intercalation or π-stacking with biomacromolecules, while the dimethylaminomethyl group disrupts planarity enough to potentially improve selectivity and reduce off-target effects. Computational analyses (e.g., molecular docking) confirm its capacity to bind deeply within the hydrophobic pockets of Leishmania PTR1 and bacterial topoisomerases, where the cationic amine forms salt bridges with conserved aspartate or glutamate residues [2] [6]. This structural duality—planar aromaticity coupled with a basic side chain—underpins its multi-target functionality.
DMAQ’s development is strategically focused on three global health challenges with shared molecular targets:
Leishmaniasis:Leishmania parasites exhibit metabolic vulnerabilities in their folate pathway, particularly the enzyme pteridine reductase 1 (PTR1). Quinazolinones structurally mimic folate intermediates and inhibit PTR1. DMAQ derivatives demonstrate low-micromolar EC₅₀ values (4-10 μM) against L. mexicana, L. braziliensis, and antimony-resistant amastigotes—surpassing reference drug glucantime by 1.3-4 fold [2]. Molecular docking confirms stable binding in the PTR1 active site, overlapping with methotrexate [2] [6].
Antimicrobial Resistance (AMR):Quinazolinones disrupt bacterial/fungal cell walls and DNA synthesis. DMAQ’s dimethylaminomethyl group enhances penetration into Gram-positive bacteria (e.g., Staphylococcus aureus). Hybridization with thiophene or sulfonamide moieties yields derivatives with MIC values as low as 1.95 μg/mL against resistant S. aureus and 3.90 μg/mL against fungi (Candida albicans, Aspergillus niger) [1] [3]. Their mechanism often involves dual inhibition of thymidylate synthase and dihydrofolate reductase (DHFR), critical for nucleotide synthesis [1] [7].
Cancer Therapeutics:Shared molecular targets between Leishmania and cancer cells (e.g., topoisomerases, HSP90, tubulin) enable repurposing. DMAQ’s planar core inhibits topoisomerase I/II, inducing DNA breaks in malignant cells. Additionally, it disrupts EGFR signaling pathways implicated in solid tumors [5] [6]. Structural analogs like 6-bromo-2-(pyridin-3-yl)quinazolin-4-amines show potent EGFR inhibition (IC₅₀ = 0.096 μM) [5].
Table 2: Target Alignment of DMAQ Across Diseases
Disease Area | Primary Molecular Targets | DMAQ’s Mechanistic Action | Efficacy Metrics |
---|---|---|---|
Leishmaniasis | Pteridine reductase 1 (PTR1) | Competitive inhibition of reduced folate cofactor synthesis | EC₅₀ = 4–10 μM (promastigotes); LD₅₀ = 1–4 μM (axenic amastigotes) |
Bacterial AMR | DNA gyrase, DHFR, Cell wall synth. | DNA intercalation; DHFR inhibition; Cell wall disruption | MIC = 1.95–3.90 μg/mL (Gram-positive bacteria/fungi) |
Cancer | Topoisomerase I/II, EGFR, HSP90 | Topoisomerase poisoning; EGFR kinase domain blockade | IC₅₀ = 0.096–2.49 μM (EGFR); Cell cycle arrest (G2/M) |
The strategic targeting of conserved enzymes (PTR1, DHFR, topoisomerases) across pathogens and cancer cells leverages DMAQ’s scaffold flexibility to address co-morbidities increasingly observed clinically, such as leishmaniasis in immunocompromised cancer patients [2] [6]. This multi-target approach offers a rational solution for drug development against complex diseases with overlapping resistance mechanisms.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1